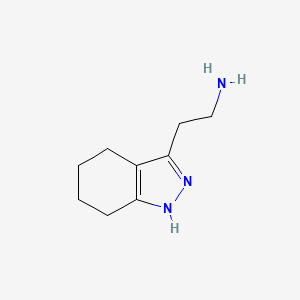

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine

Vue d'ensemble

Description

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .

Mécanisme D'action

Target of Action

Indazole derivatives, to which these compounds belong, have been found to exhibit a wide variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that these compounds may interact with multiple targets, depending on the specific functional groups present in the molecule.

Mode of Action

It is known that indazole derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Analyse Biochimique

Biochemical Properties

It has been found that similar indazole derivatives can inhibit the activity of H+/K±ATPases from activated T cells . This interaction could potentially lead to intracellular acidification, inhibiting T cell proliferation .

Cellular Effects

In cellular contexts, 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine may influence cell function by interacting with H+/K±ATPases, leading to changes in intracellular pH . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level by interfering with H+/K±ATPases and down-regulating intracellular pH . This could potentially lead to changes in gene expression and enzyme activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring . The reaction conditions often include the use of catalysts such as copper or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes .

Applications De Recherche Scientifique

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes

Comparaison Avec Des Composés Similaires

Similar Compounds

Some similar compounds include:

- 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid

- 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol .

Uniqueness

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and therapeutic effects .

Activité Biologique

2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethanamine is a compound belonging to the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C9H15N3

- Molecular Weight: 219.71 g/mol

- CAS Number: 806597-38-6

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. Below are some highlighted activities:

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. A study evaluating various indazole compounds revealed that this compound demonstrated notable activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications on the indazole ring could enhance antimicrobial efficacy.

Anticancer Properties

Indazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases responsible for cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential use in treating inflammatory diseases.

Study on Antiprotozoal Activity

A significant study assessed the antiprotozoal activity of various indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that compounds similar to this compound exhibited potent activity against these protozoa. Notably:

| Compound | IC50 (µM) | Target Protozoa |

|---|---|---|

| Compound A | 0.740 | E. histolytica |

| This compound | <0.050 | G. intestinalis |

| Compound B | <0.050 | T. vaginalis |

This study highlights the importance of structural modifications in enhancing biological activity against protozoans.

Anticancer Activity Assessment

In another research effort focused on cancer therapy:

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical) | 10 | 45 |

| MCF7 (Breast) | 20 | 60 |

| A549 (Lung) | 15 | 50 |

The compound exhibited a dose-dependent increase in apoptosis across different cancer cell lines.

The proposed mechanism of action for this compound involves:

- Inhibition of H+/K±ATPase Activity : This leads to alterations in intracellular pH and cellular metabolism.

- Interference with Signaling Pathways : The compound may disrupt key signaling pathways involved in cell growth and survival.

Propriétés

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBZUOMTQQXJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650803 | |

| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806597-38-6 | |

| Record name | 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.